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Compound of Interest

Compound Name:
6-Fluoro-8-nitrochromone-3-

carboxaldehyde

CAS No.: 351003-07-1

Cat. No.: B1593704

Get Quote

Executive Summary
The chromone (1,4-benzopyrone) scaffold represents a privileged structure in medicinal

chemistry, serving as the core for numerous naturally occurring flavonoids and synthetic drugs.

[1][2][3][4][5] However, the introduction of fluorine atoms—a strategy known as the "Fluorine

Effect"—has revolutionized this field. Fluorinated chromones exhibit distinct physicochemical

properties, including enhanced metabolic stability, increased lipophilicity, and altered pKa

values, which collectively improve bioavailability and target binding affinity. This guide provides

a technical deep-dive into the synthesis, structure-activity relationships (SAR), and therapeutic

applications of fluorinated chromones, designed for researchers in drug discovery.

The "Fluorine Effect" in Chromone Scaffolds[2]
Mechanistic Causality
Why introduce fluorine into a chromone backbone? The rationale is grounded in three specific

molecular interactions:
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Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond.

Substituting hydrogen with fluorine at metabolically labile sites (e.g., C-6 or C-7 positions)

blocks oxidative metabolism by Cytochrome P450 enzymes, significantly extending the half-

life (

) of the drug candidate.

Lipophilicity Modulation: Fluorine substitution increases the partition coefficient (

), facilitating passive transport across cell membranes—critical for intracellular targets like
kinases or nuclear receptors.

Electrostatic Interactions: The high electronegativity of fluorine can induce multipolar

interactions with protein binding pockets, potentially increasing potency by orders of

magnitude compared to non-fluorinated analogs.

Synthetic Methodologies
Researchers typically employ two primary strategies: Building Block Assembly (using pre-

fluorinated precursors) and Late-Stage Functionalization (direct fluorination).

Strategy A: The Building Block Approach (Claisen
Condensation)
This is the most robust method for generating specific regioisomers. It involves the reaction of

fluorinated 2-hydroxyacetophenones with esters or aldehydes.

Experimental Protocol: Synthesis of 6-Fluoro-2-
methylchromone
Objective: To synthesize a core scaffold for SAR evaluation using a modified Kostanecki-

Robinson reaction.

Reagents:

5-Fluoro-2-hydroxyacetophenone (Starting Material)

Ethyl acetate (Acylating agent)
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Sodium hydride (60% dispersion in mineral oil) or Sodium ethoxide

Anhydrous THF or Toluene

Glacial acetic acid / HBr

Step-by-Step Methodology:

Enolate Formation: In a flame-dried 3-neck round-bottom flask under

atmosphere, suspend NaH (2.2 equiv) in anhydrous THF. Cool to 0°C.[3]

Addition: Dropwise add a solution of 5-Fluoro-2-hydroxyacetophenone (1.0 equiv) in THF

over 30 minutes. Evolution of

gas will be observed. Stir for 1 hour to ensure complete phenoxide formation.

Claisen Condensation: Add ethyl acetate (dry, 3.0 equiv) dropwise. Allow the mixture to warm

to room temperature and reflux for 4–6 hours. Checkpoint: Monitor by TLC (Hexane:EtOAc

8:2). The formation of the diketone intermediate (1,3-diketone) should be visible.

Cyclization: Cool the reaction mixture to 0°C. Carefully quench with glacial acetic acid/HBr

solution. Heat the mixture to 90°C for 2 hours to effect cyclodehydration.

Workup: Pour into crushed ice. The fluorinated chromone usually precipitates as a solid.

Filter, wash with cold water, and recrystallize from Ethanol/Water.

Strategy B: Tandem C-H Trifluoromethylation
For introducing a

group at the C-3 position, modern transition-metal-free radical pathways are preferred over
traditional methods due to environmental sustainability.

Workflow Diagram:
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Figure 1: Transition-metal-free synthesis of 3-trifluoromethyl chromones via radical cascade.

Pharmacological Significance & SAR
Structure-Activity Relationship (SAR)
The position of the fluorine atom dictates the biological outcome.

C-6/C-7 Position: Best for metabolic stability (blocking hydroxylation). 6-fluoro derivatives

often show enhanced anticancer activity.

C-3 Position: Introduction of

or

here alters the electronic density of the pyrone ring, affecting Michael acceptor reactivity
(crucial for covalent kinase inhibitors).

C-2 Position: Substitution here with fluorinated phenyl rings (flavones) enhances lipophilicity

and membrane permeability.

SAR Visualization:
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Figure 2: Strategic placement of Fluorine atoms on the chromone scaffold and resulting

pharmacological effects.

Therapeutic Applications[1][3][6][7]
Anticancer Activity
Fluorinated chromones (particularly 3-trifluoromethyl and 6-fluoro analogs) function as potent

kinase inhibitors and tubulin polymerization inhibitors. They induce apoptosis via the

mitochondrial pathway.[6]

Mechanism:

Permeation of cell membrane (enhanced by F).

Binding to Tubulin/Kinase pocket.

Disruption of microtubule dynamics.

Cell cycle arrest (G2/M phase)
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Apoptosis.

Antimicrobial Activity
Fluorinated chromones have shown efficacy against MRSA and P. aeruginosa by inhibiting

DNA Gyrase. The fluorine atom enhances penetration through the bacterial cell wall.

Comparative Data (Representative):

Compound
Structure

Substituent (R)
IC50 (Breast
Cancer MCF-7)

MIC (S.
aureus)

Log P

Chromone

(Base)
H

> 100

M

> 128

g/mL
1.8

6-

Fluorochromone
6-F

12.5

M

32

g/mL
2.1

3-Trifluoromethyl 3-CF3
4.2

M

8

g/mL
2.9

6,8-Difluoro 6,8-di-F
8.1

M

16

g/mL
2.3

Table 1: Effect of fluorine substitution on biological potency and lipophilicity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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